(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride chemical properties
(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride chemical properties
An In-depth Technical Guide to (E)-O-(3-Chloroallyl)hydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride is a chemical compound with applications in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and safety information, tailored for professionals in research and development. The hydrochloride salt form enhances the stability of the parent compound, (E)-O-(3-Chloroallyl)hydroxylamine, facilitating its use as a reagent.
Chemical and Physical Properties
(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride is a white powder.[1] The following tables summarize its key identifiers and physicochemical properties.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 96992-71-1 |
| IUPAC Name | (1E)-3-(aminooxy)-1-chloro-1-propene hydrochloride |
| Synonyms | (E)-O-(3-Chloro-2-propenyl)hydroxylamine hydrochloride, (3-trans-Chloroallyl)oxyamine hydrochloride[1] |
| Molecular Formula | C₃H₇Cl₂NO[1][2] |
| SMILES | C(/C=C/Cl)ON.Cl[3] |
| InChI Key | GZDAGPDHXQKVHK-TYYBGVCCSA-N[3] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 144.00 g/mol [1][3] |
| Appearance | White powder[1] |
| Melting Point | 180°C[1]; 164-165°C (recrystallized: 182-183°C)[4] |
| Boiling Point | 170°C at 760 mmHg[1] |
| Density | 1.295 g/cm³[1] |
| Flash Point | 56.6°C[1] |
| Purity | ≥95% |
| Storage Temperature | Ambient |
Synthesis and Experimental Protocols
The synthesis of (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride typically involves the reaction of trans-1,3-dichloropropene with a hydroxylamine derivative, followed by hydrolysis.[4][5]
Experimental Protocol for Synthesis
A documented method for the preparation of O-(trans-chloroallyl)hydroxylamine hydrochloride involves a multi-step process.[4] Initially, ethyl acetroximate is formed. This intermediate is then O-alkylated using trans-1,3-dichloropropene in the presence of sodium hydroxide. The resulting ethyl O-(trans-chloroallyl)acethydroximate is subsequently hydrolyzed with dilute hydrochloric acid to yield the final product.[4] The aqueous phase containing the hydrochloride salt is then separated and can be concentrated to isolate the compound.[4]
Another general approach describes the reaction of trans-1,3-dichloropropene directly with hydroxylamine, catalyzed by an acid like hydrochloric acid, at temperatures ranging from 20°C to 75°C.[5] The product is then extracted and purified as the hydrochloride salt.[5]
Caption: Synthesis workflow based on patent EP0440582A1.[4]
Applications in Synthesis
The parent compound, (E)-O-(3-Chloroallyl)hydroxylamine, is utilized as a reagent in the synthesis of more complex molecules.[5] It is particularly noted for its use in preparing 5-(dioxabicyclohept-6-yl)cyclohexenone oxime ethers, which have applications as herbicides and plant growth regulators.[6] In the pharmaceutical sector, it is explored for its potential in developing novel antimicrobial agents.[5]
Safety and Handling
(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride is classified as an irritant. The safety data for hydroxylamine hydrochloride, a related compound, indicates it is toxic if swallowed, harmful in contact with skin, and can cause serious eye irritation.[2][7] It is also sensitive to moisture and air.[7][8]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2]
-
Handling: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[5][9] Avoid contact with skin and eyes.[2]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[7] While the hydrochloride salt is stable at ambient temperatures, the free base requires storage in a freezer under an inert atmosphere.[5][10]
-
Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires.[2] Note that heating hydroxylamine compounds may pose an explosion risk.[8][11]
-
First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. If swallowed, rinse the mouth with water and seek immediate medical attention.[2] Always consult the Safety Data Sheet (SDS) before handling.[2]
Conclusion
(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride is a valuable reagent in synthetic chemistry, particularly for applications in the agricultural and pharmaceutical industries. Its well-defined properties and synthesis routes allow for its effective use in the development of new chemical entities. Proper handling and adherence to safety protocols are essential when working with this compound due to its potential hazards.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. angenechemical.com [angenechemical.com]
- 3. Hydroxylamine, O-[(2E)-3-chloro-2-propen-1-yl]-, hydrochloride (1:1) | C3H7Cl2NO | CID 6440696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP0440582A1 - Process for preparing O-substituted hydroxylamines - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. Cas 87851-77-2,(E)-O-(3-Chloro-2-propenyl)hydroxylamine | lookchem [lookchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 5470-11-1 CAS MSDS (Hydroxylamine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. resources.finalsite.net [resources.finalsite.net]
- 10. 87851-77-2|(E)-O-(3-Chloroallyl)hydroxylamine|BLD Pharm [bldpharm.com]
- 11. nwsci.com [nwsci.com]
